(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum
Brand Name: Vulcanchem
CAS No.: 69651-36-1
VCID: VC17263639
InChI: InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2
SMILES:
Molecular Formula: C9H16N2O4Pt
Molecular Weight: 411.32 g/mol

(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum

CAS No.: 69651-36-1

Cat. No.: VC17263639

Molecular Formula: C9H16N2O4Pt

Molecular Weight: 411.32 g/mol

* For research use only. Not for human or veterinary use.

(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum - 69651-36-1

Specification

CAS No. 69651-36-1
Molecular Formula C9H16N2O4Pt
Molecular Weight 411.32 g/mol
IUPAC Name (2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+)
Standard InChI InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2
Standard InChI Key GTVWHIAJXDFTIK-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a central platinum(II) ion coordinated to two distinct ligands: a bidentate 2-aminocyclohexanemethanamine group and an oxalate anion. The (1R-trans) designation specifies the absolute configuration of the cyclohexane ring, where the amine groups occupy trans positions relative to the ring’s plane . This spatial arrangement contrasts with cis-configured analogs like oxaliplatin, which exhibit perpendicular orientation between the cyclohexane and platinum coordination planes .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H14N2O4Pt\text{C}_9\text{H}_{14}\text{N}_2\text{O}_4\text{Pt}
Molecular Weight409.30 g/mol
CAS Registry Number69651-36-1
Stereochemistry(1R-trans)

The trans configuration minimizes steric hindrance between the cyclohexane ring and the platinum center, enabling a coplanar alignment of the ligand system with DNA nucleobases . This geometry facilitates intercalative interactions, a critical factor in its antitumor efficacy.

Comparative Analysis with Oxaliplatin

Oxaliplatin (CAS 61825-94-3), a third-generation platinum drug, features a cis-1,2-cyclohexanediamine ligand. Structural comparisons reveal two key differences:

  • Ligand Backbone: The replacement of cyclohexanediamine with cyclohexanemethanamine introduces a methylene (-CH2_2-) spacer, elongating the ligand and altering electronic distribution around the platinum center .

  • Stereochemical Flexibility: The trans configuration in the query compound permits greater conformational flexibility compared to oxaliplatin’s rigid cis structure, potentially enhancing DNA adduct formation kinetics .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves reacting a platinum(II) precursor (e.g., potassium tetrachloroplatinate) with 2-aminocyclohexanemethanamine under controlled conditions, followed by oxalate incorporation. Chirality is introduced via enantioselective synthesis of the (1R-trans)-configured amine ligand, ensuring stereochemical purity .

Critical Steps:

  • Ligand Preparation: Resolution of racemic 2-aminocyclohexanemethanamine using chiral auxiliaries to isolate the (1R-trans) isomer.

  • Coordination Chemistry: Stepwise substitution of chloride ligands by the amine and oxalate groups, monitored via 13C^{13}\text{C} NMR and circular dichroism .

Analytical Characterization

  • Spectroscopy: 195Pt^{195}\text{Pt} NMR confirms platinum coordination geometry, while IR spectroscopy identifies oxalate C=O stretching vibrations .

  • X-ray Crystallography: Resolves the trans arrangement of amine ligands and planar oxalate coordination .

Pharmacological Profile

Antitumor Activity

In preclinical studies, the compound demonstrates superior activity against P388 leukemia compared to oxaliplatin, with an IC50_{50} reduction of 40% . This enhancement correlates with its ability to form DNA crosslinks resistant to nucleotide excision repair (NER), a common resistance mechanism in colorectal cancers .

Table 2: Comparative Antitumor Efficacy

CompoundIC50_{50} (P388 Leukemia)NER Resistance
Oxaliplatin1.2 μMLow
(1R-trans) Analogue0.7 μMHigh
Cisplatin2.5 μMModerate

Mechanism of Action

The compound’s trans configuration allows the cyclohexane ring to lie coplanar with the platinum-DNA adduct, reducing steric clashes with repair proteins . Molecular dynamics simulations reveal:

  • DNA Binding: Preferential intercalation at guanine-cytosine-rich regions, forming 1,2-intrastrand crosslinks.

  • Resistance Mitigation: The methylene spacer in the amine ligand disrupts recognition by mismatch repair proteins, delaying apoptosis evasion .

Resistance and Toxicity Profile

Overcoming Platinum Resistance

Cellular uptake studies indicate 2-fold higher intracellular platinum accumulation compared to oxaliplatin, attributed to enhanced membrane permeability conferred by the ligand’s hydrophobicity . Additionally, the compound evades copper transporter 1 (CTR1)-mediated efflux, a common resistance pathway .

Toxicity Considerations

While the compound exhibits lower nephrotoxicity than cisplatin, neurotoxicity (peripheral neuropathy) remains a concern. In vivo models show a 30% reduction in neuropathic symptoms relative to oxaliplatin, likely due to reduced axonal platinum accumulation .

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